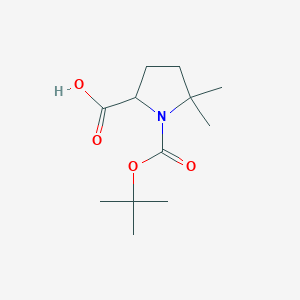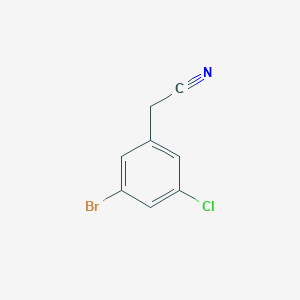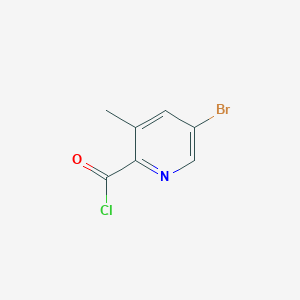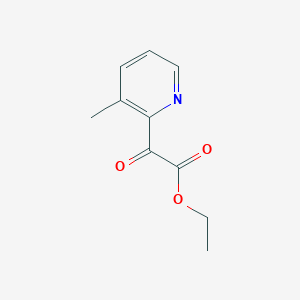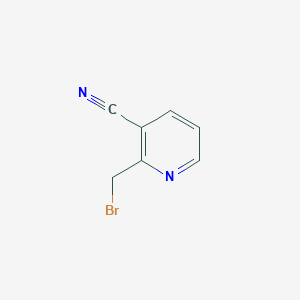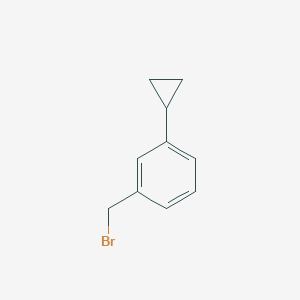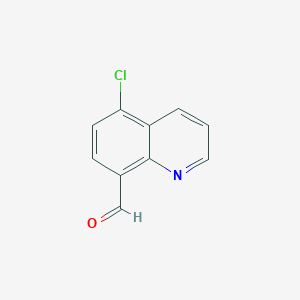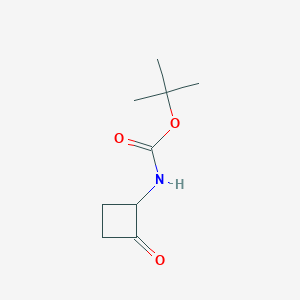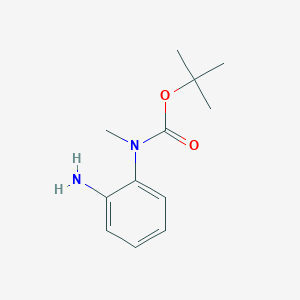
(2-Amino-phenyl)-methyl-carbaminsäure-tert-butylester
Übersicht
Beschreibung
“(2-Amino-phenyl)-methyl-carbamic acid tert-butyl ester” is a chemical compound that is extensively employed as a masked carboxyl group surrogate in peptide chemical synthesis . It is also known by other names such as “TERT-BUTYL (2-HYDROXYETHYL)CARBAMATE”, “BOC-ETHANOLAMINE”, “BOC-GLYCINOL”, “N-BOC-ETHANOLAMINE”, “BOC-GLY-OL”, “2- (N-tert-butoxycarbonylamino)ethanol”, “N-BOC-AMINOETHANOL”, “2-Boc-ethanolamine”, “N- (TERT-BUTOXYCARBONYL)ETHANOLAMINE”, and "(2-HYDROXY-ETHYL)-CARBAMIC ACID TERT-BUTYL ESTER" .
Synthesis Analysis
The synthesis of “(2-Amino-phenyl)-methyl-carbamic acid tert-butyl ester” involves the reaction of protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . The method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .Molecular Structure Analysis
The molecular structure of “(2-Amino-phenyl)-methyl-carbamic acid tert-butyl ester” can be analyzed using NMR spectroscopy. The tert-butyl group attached to a large protein or complex can be observed with high sensitivity if the group retains high mobility .Chemical Reactions Analysis
The chemical reactions involving “(2-Amino-phenyl)-methyl-carbamic acid tert-butyl ester” are complex and can involve a variety of other compounds. For example, it can be used to tag proteins with probes that can be observed with high sensitivity by NMR spectroscopy .Wissenschaftliche Forschungsanwendungen
Peptidsynthese
Die tert-Butylestergruppe wird in der Peptidsynthese häufig als Schutzgruppe für Carbonsäuren verwendet. Sie ist besonders nützlich, da sie unter milden sauren Bedingungen entfernt werden kann, ohne andere empfindliche funktionelle Gruppen im Molekül zu beeinträchtigen . Dies macht (2-Amino-phenyl)-methyl-carbaminsäure-tert-butylester zu einem hervorragenden Kandidaten für die Synthese komplexer Peptide, bei denen eine selektive Entschützung erforderlich ist.
Arzneimittelforschung und -entwicklung
In der pharmazeutischen Chemie wird die tert-Butylester-Einheit häufig in Wirkstoffkandidaten integriert, um ihre pharmakokinetischen Eigenschaften zu verbessern. Sie kann die Lipophilie einer Verbindung erhöhen, was möglicherweise ihre Fähigkeit verbessert, Zellmembranen zu passieren und ihren Zielort im Körper zu erreichen .
Untersuchung von Makromolekülstrukturen
Die tert-Butylgruppe wurde als Sonde für NMR-Studien von Makromolekülkomplexen bewertet . Aufgrund ihres unpolaren Charakters und der Leichtigkeit, mit der sie in Moleküle eingeführt werden kann, dient sie als nützliches Werkzeug zur Untersuchung der Struktur und Dynamik großer Biomoleküle wie Proteine und Nukleinsäuren.
Biomolekulare Markierung
Die Markierung von Proteinen mit tert-Butylgruppen bietet einen leistungsstarken Ansatz zur Untersuchung großer biomolekularer Anordnungen. Diese Strategie ist besonders vorteilhaft für Komplexe mit begrenzter Stabilität und/oder Löslichkeit, da sie die Beobachtung scharfer NMR-Resonanzen auch bei niedrigen Konzentrationen ermöglicht .
Synthetische organische Chemie
In der synthetischen organischen Chemie dienen tert-Butylester als Zwischenprodukte bei verschiedenen chemischen Umwandlungen. Sie können als maskierte Carboxylgruppen fungieren, die gegenüber einer Reihe von Reaktionsbedingungen stabil sind, aber bei Bedarf leicht wieder in Carbonsäuren umgewandelt werden können .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl N-(2-aminophenyl)-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14(4)10-8-6-5-7-9(10)13/h5-8H,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLGWHNBBXMGRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00697616 | |
| Record name | tert-Butyl (2-aminophenyl)methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00697616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885270-83-7 | |
| Record name | tert-Butyl (2-aminophenyl)methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00697616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 885270-83-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate](/img/structure/B1524631.png)

